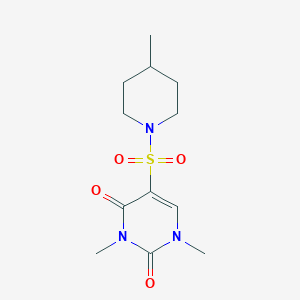

1,3-二甲基-5-(4-甲基哌啶-1-基)磺酰基嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

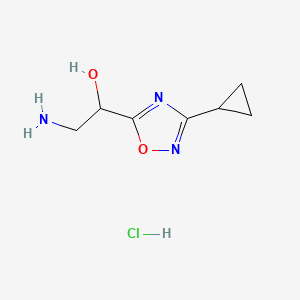

The compound of interest, 1,3-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione, is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and chemical properties. Pyrimidine derivatives are known to be key structures in nucleic acids and have applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multi-component reactions, as seen in the study where a sulfonated poly-4-vinyl pyridinium ionic liquid was used as a catalyst for the reaction of malononitrile with various pyrimidine and pyrazine derivatives . Although the specific synthesis of 1,3-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione is not detailed in the provided papers, similar compounds have been synthesized through condensation reactions , indicating that a similar approach may be applicable.

Molecular Structure Analysis

The structure of pyrimidine derivatives can be confirmed using various spectroscopic methods, including NMR spectroscopy. For instance, the structure of a related compound, 5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione, was investigated using 13C, 1H, and 15N NMR spectroscopy in a dimethyl sulfoxide solution . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions. Electrophilic substitution reactions, such as halogenation, aminomethylation, acylation, and azo coupling, have been observed in compounds like 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione . Additionally, reactions with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents of the amino acid derivatives used .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the presence of a sulfonic acid group can impart acidic properties and solubility in water . The electronic and steric effects of substituents can also affect the reactivity of the pyrimidine ring towards various chemical reactions . The NMR spectroscopic data can provide insights into the electronic environment of the atoms within the molecule, which is related to its chemical properties .

科学研究应用

蛋白质亚磺酸盐作为氧化还原传感器

研究突出了蛋白质亚磺酸作为酶催化和氧化还原态形成中的反应性中间体的作用。Charles 等人 (2007) 的一项研究利用了二甲酮的衍生物,一种与 1,3-二甲基-5-(4-甲基哌啶-1-基)磺酰基嘧啶-2,4-二酮在结构上相似的化合物,用于研究蛋白质亚磺酸化。该衍生物用于选择性标记蛋白质,允许通过质谱监测,尤其是在心脏蛋白质的氧化应激条件下 (Charles 等人,2007)。

结构研究

Petrova 等人 (2022) 对一种与所讨论化学物质在结构上相似的化合物进行了研究,重点关注其在二甲亚砜中的结构,并使用核磁共振光谱。这突显了该化合物在结构化学和光谱学研究中的相关性 (Petrova 等人,2022)。

抗菌活性

Ghorab 等人 (2017) 探索了与 1,3-二甲基-5-(4-甲基哌啶-1-基)磺酰基嘧啶-2,4-二酮在结构上相关的化合物的衍生物的抗菌特性。这些衍生物对各种细菌和真菌表现出显着的活性,表明在抗菌疗法中的潜在应用 (Ghorab 等人,2017)。

基于嘧啶的应用

其他研究探索了嘧啶(所讨论化合物的核心结构)的衍生物在各种应用中的应用。这些包括合成具有潜在药物应用的新型化合物,以及对其分子结构和相互作用的研究 (Gulevskaya 等人,1994;Trilleras 等人,2009;Rahmani 等人,2018)。

属性

IUPAC Name |

1,3-dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c1-9-4-6-15(7-5-9)20(18,19)10-8-13(2)12(17)14(3)11(10)16/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTWCMRDCDEGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B3013152.png)

![N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B3013159.png)

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3013161.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)

![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3013166.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3013168.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3013173.png)

![2-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3013175.png)